molecular formula C8H9NO2 B1295155 Methyl pyridine-3-acetate CAS No. 39998-25-9

Methyl pyridine-3-acetate

Cat. No. B1295155
CAS RN: 39998-25-9
M. Wt: 151.16 g/mol
InChI Key: PZXIEBDIPWIRGB-UHFFFAOYSA-N
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Description

Stability Enhancement of H-Mordenite in Dimethyl Ether Carbonylation

The study investigates the carbonylation of dimethyl ether to methyl acetate using H-mordenite (HMOR) and pyridine-modified HMOR. It was found that pre-adsorption of pyridine on HMOR significantly enhances its catalytic stability, maintaining a yield of methyl acetate around 30% even after 48 hours of reaction at 473 K. The research suggests that pyridine selectively occupies acidic sites within the 12-membered ring pores of HMOR, which are typically responsible for deactivation due to coking. This selective adsorption allows the reaction to proceed predominantly on the acidic sites in the 8-membered ring pores, thus improving stability .

Electro-organic Reactions of Pyridine

This paper compares the anodic methylation and trifluoromethylation of pyridine. The study shows that the radicals generated anodically are trapped with low efficiency (3-20%), but the distribution of α, β, and γ-isomers varies significantly depending on the reaction medium. The efficiency and selectivity of the nuclear substitution are explained by the relative concentrations of pyridine and pyridinium ion and the role of the anode in the process .

Synthesis of Pyrazolo[4,3-c]pyridines

Methyl (5-oxopyrazol-3-yl)acetate reacts with methylthiocyanate in the presence of Ni(OAc)2 to form a heterocyclic N,S-ketene acetal. This compound serves as a synthon for synthesizing new pyrazolo[4,3-c]pyridin-3-ones and pyrazolo[4,3-c]pyridine-3,6-diones, expanding the chemical repertoire of pyridine derivatives .

Molecular Structure of Methyl Pyridine Derivative

The molecular structure of (E)-methyl 2-(methoxyimino)-2-(2-((3-(6-(trifluoromethyl)pyridin-3-yl) phenoxy) methyl) phenyl) acetate was elucidated using various spectroscopic methods and X-ray crystallography. The crystal structure analysis revealed that the compound forms dimers through C-H···O interactions, which are further connected to form a four-molecular crystal packing. The compound crystallizes in a monoclinic system, providing insights into the molecular arrangement of such derivatives .

Crystal Structure of Pyridine Derivative

The crystal structure of 4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazin-1-ylidene]methyl}phenyl acetate monohydrate was determined, showing that the molecule adopts an E conformation with respect to the azomethine bond. The structure is stabilized by an extensive network of hydrogen bonds, forming a two-dimensional network along the c axis. This study contributes to the understanding of the structural aspects of pyridine derivatives .

Phosphonic Acid Derivatives of Pyridine Macrocycle

Two N-methylphosphonic acid derivatives of a 14-membered tetraazamacrocycle containing pyridine were synthesized. The protonation and complexation behaviors of these compounds with various metal ions were studied using potentiometric and NMR spectroscopic methods. The study provides valuable information on the basicity and stability of complexes formed with these ligands, which have implications for their potential applications in coordination chemistry .

Radioligands for Neuronal Nicotinic Acetylcholine Receptors

The synthesis of two radioligands, 3-[(1-[11C]methyl-2(S)-pyrrolidinyl)methoxy]pyridine and its (R) enantiomer, was described. These compounds are selective for neuronal nicotinic acetylcholine receptors and were prepared by N-alkylation of their respective N-desmethyl precursors. The specific radioactivity and synthesis time were reported, highlighting their potential use in in vivo studies of neuronal receptors .

Scientific Research Applications

  • Medicinal Chemistry Research

    • Application : Methyl pyridine-3-acetate is used in the synthesis of various organic compounds. Specifically, it has been used in the synthesis of novel biologically active pyridine derivatives .
    • Methods : The reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution afforded the corresponding chalcone which was used as a suitable precursor to prepare a new series of pyridine derivatives .
    • Results : The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans .
  • Organic Chemistry

    • Application : Methyl pyridine-3-acetate is used as a solvent for a range of reactions.
  • Design and Synthesis of Heterocyclic Methyl Substituted Pyridine Schiff Base Transition Metal Complexes

    • Field : Applied Sciences .
    • Application : In this research, a novel heterocyclic methyl-substituted pyridine Schiff base transition metal complexes of Fe (III), Co (III), Cu (II), and Ni (II) have been designed and synthesized .
    • Methods : The complexes were synthesized by reacting metal acetate or metal salts (FeCl 3, CoOAc, CuOAc, NiOAc), with substituted heterocyclic ligand .
    • Results : The synthesized metal complexes were characterized by spectroscopic data and screened for elemental analysis, FT-IR, ESR, Magnetic susceptibility and TGA . The biostatistical data of antimicrobial and anti-oxidant activities of synthesized metal complexes indicates moderate to good results .
  • Pyridine-Based Scaffolds in Medicinal Chemistry

    • Field : Medicinal Chemistry .
    • Application : Pyridine is one of the nuclear components of more than 7000 existing drug molecules of medicinal importance . Pyridine scaffolds are found in nature, mainly from plant resources, such as alkaloids and one of the most effective cholinergic drugs like atropine (Atropa belladonna), which holds a saturated pyridine ring .
  • Battery-Supercapacitor Hybrid Energy Storage Devices

    • Field : Energy Storage .
    • Application : Battery-supercapacitor hybrid energy storage devices offer a promising solution, bridging the gap between traditional batteries and supercapacitors .
  • Synthesis of Novel Molecules as Potential Anti-Inflammatory Agents

    • Field : Medicinal Chemistry .
    • Application : As part of a research programme targeting novel molecules as potential anti-inflammatory agents, methyl 3-hydroxythieno [2,3-b]pyridine-2-carboxylate was synthesized based on the reported anti-inflammatory activity of the structurally related molecule .
  • Pyridinium Salts: From Synthesis to Reactivity and Applications

    • Field : Organic Chemistry .
    • Application : Pyridinium salts, which include structures like Methyl pyridine-3-acetate, are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .
  • Efficient Energy Storage and Conversion

    • Field : Energy Storage .
    • Application : Battery-supercapacitor hybrid energy storage devices offer a promising solution, bridging the gap between traditional batteries and supercapacitors .
  • Design, Synthesis and Biological Evaluation of Heterocyclic Methyl Substituted Pyridine Schiff Base Transition Metal Complexes

    • Field : Applied Sciences .
    • Application : In this research, a novel heterocyclic methyl-substituted pyridine Schiff base transition metal complexes of Fe (III), Co (III), Cu (II), and Ni (II) have been designed and synthesized .
    • Methods : The complexes were synthesized by reacting metal acetate or metal salts (FeCl 3, CoOAc, CuOAc, NiOAc), with substituted heterocyclic ligand .
    • Results : The synthesized metal complexes were characterized by spectroscopic data and screened for elemental analysis, FT-IR, ESR, Magnetic susceptibility and TGA . The biostatistical data of antimicrobial and anti-oxidant activities of synthesized metal complexes indicates moderate to good results .

properties

IUPAC Name

methyl 2-pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-11-8(10)5-7-3-2-4-9-6-7/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXIEBDIPWIRGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193053
Record name Methyl pyridine-3-acetate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl pyridine-3-acetate

CAS RN

39998-25-9
Record name 3-Pyridineacetic acid, methyl ester
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Record name Methyl pyridine-3-acetate
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Record name Methyl pyridine-3-acetate
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Record name Methyl pyridine-3-acetate
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Synthesis routes and methods

Procedure details

A solution of pyridin-3-yl-acetic acid hydrochloride (10 g, 57.6 mmol) in MeOH (30 mL) was treated with thionyl chloride (4.2 mL, 57.6 mmol) and the mixture was stirred at room temperature for 2 h. Solvent was removed in vacuo and the residue was partitioned between saturated aqueous NaHCO3 and EtOAc. The organic phase was collected, dried over MgSO4 and evaporated to give the title compound (7.9 g) as a colourless oil. 1H NMR (CDCl3): 8.53 (2H, m), 7.64 (1H, d), 7.33-7.20 (1H, m), 3.72 (3H, s), 3.64 (2H, s).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Wang, S Kou, J Huo, S Sun, Y Wang… - Journal of Agricultural …, 2022 - ACS Publications
… To a solution of methyl pyridine-3-acetate (1.98 g, 13.08 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) at −78 C under N 2 was added lithium bis(trimethylsilyl)amide (LiHMDS) (…
Number of citations: 4 pubs.acs.org
BC Kao - 1989 - search.proquest.com
… (200 g, silica gel> ethyl acetate / chloroform 1:1) gave amixture of the desired ethyl 2-acetoxymethylpyridine-3-acetate (22) andethyl 5-acetoxy-2-methyl-pyridine-3-acetate (5.21 g) …
Number of citations: 0 search.proquest.com

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